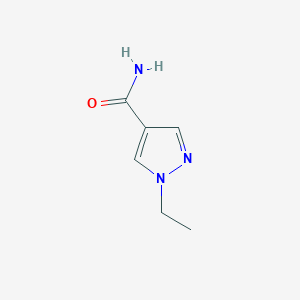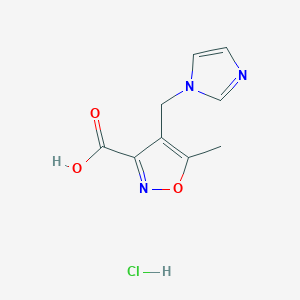
N-methyl-1-(pyrimidin-4-yl)ethanamine
Descripción general
Descripción
“N-methyl-1-(pyrimidin-4-yl)ethanamine” is a chemical compound with the molecular formula C8H12N2 . It is used as a pharmaceutical intermediate . This compound and its derivatives have been studied for their arrangement in the interlayer space of zirconium sulfophenylphosphonate .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, a related compound, N-(pyridin-4-yl)pyridin-4-amine and its derivatives were synthesized and studied for their arrangement in the interlayer space of zirconium sulfophenylphosphonate .Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrimidine ring attached to an ethanamine group with a methyl substitution on the nitrogen atom .Physical And Chemical Properties Analysis
The average mass of “this compound” is 136.194 Da and the monoisotopic mass is 136.100052 Da .Mecanismo De Acción
Target of Action
Pyrimidine derivatives are known to display a wide array of biological and pharmacological activities . They are key structural fragments of antiviral agents and are known to inhibit certain enzymes .
Mode of Action
Pyrimidine derivatives are known to inhibit the synthesis of nucleotide with the nucleotide analogs metabolites . This inhibition of intracellular enzymes such as polymerases or ribonucleotide reductases leads to the therapeutic effects .
Biochemical Pathways
Pyrimidine derivatives are known to affect the synthesis of rna and dna . They reduce the quantity of tetrahydrofolate necessary for the synthesis of pyrimidine and purine .
Pharmacokinetics
It is known that drug metabolism rates can vary among patients . The enzymes involved in metabolism are present in many tissues but generally are more concentrated in the liver .
Result of Action
The inhibition of nucleotide synthesis by pyrimidine derivatives can lead to the death of cancer cells .
Action Environment
Numerous factors can affect the course of the dimroth rearrangement in heterocyclic systems, which is a key process in the synthesis of pyrimidines .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-methyl-1-(pyrimidin-4-yl)ethanamine in lab experiments is its selectivity for TAAR1, which allows researchers to specifically target this receptor and study its functions. Additionally, this compound is relatively easy to synthesize and is commercially available, making it accessible to many researchers. However, one limitation of using this compound is its potential for off-target effects, as it may interact with other receptors or signaling pathways in addition to TAAR1. Additionally, the effects of this compound may vary depending on the specific experimental conditions and animal models used.
Direcciones Futuras
There are several future directions for research on N-methyl-1-(pyrimidin-4-yl)ethanamine and its potential as a research tool and therapeutic target. One area of interest is the role of TAAR1 in addiction and substance abuse, as several studies have suggested that this receptor may play a role in modulating the effects of drugs of abuse. Additionally, the potential of this compound and other TAAR1 agonists as treatments for mood disorders and metabolic disorders is an area of active investigation. Further research is needed to fully understand the functions of TAAR1 and the effects of this compound on various physiological processes.
Aplicaciones Científicas De Investigación
N-methyl-1-(pyrimidin-4-yl)ethanamine has been used in several research studies to investigate the functions of TAAR1. For example, one study found that this compound can activate TAAR1 in human brain tissue, suggesting that this receptor is functional in humans and may play a role in regulating neurotransmitter release. Another study found that this compound can stimulate the release of dopamine in the brain, which is a key neurotransmitter involved in reward processing and addiction. These findings suggest that TAAR1 and this compound may have potential as targets for the development of new treatments for mood disorders and addiction.
Propiedades
IUPAC Name |
N-methyl-1-pyrimidin-4-ylethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c1-6(8-2)7-3-4-9-5-10-7/h3-6,8H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEBCUFKRRNOSIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=NC=C1)NC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(2-Imidazo[2,1-b][1,3]thiazol-6-ylethyl)amine dihydrochloride](/img/structure/B3087755.png)
![[(3,5-Dimethyl-4-isoxazolyl)methyl]methylamine hydrochloride](/img/structure/B3087757.png)




![3-Cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B3087795.png)



